molecular formula C17H14FN3OS B2587925 N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide CAS No. 1105218-82-3

N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B2587925
CAS No.: 1105218-82-3
M. Wt: 327.38
InChI Key: XFVCONHPILMEDI-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by:

  • A 1,3-thiazole core substituted at position 4 with a carboxamide group.
  • A (4-fluorophenyl)methyl moiety attached to the carboxamide nitrogen.
  • A phenylamino group at position 2 of the thiazole ring.

Properties

IUPAC Name

2-anilino-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-23-17(21-15)20-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCONHPILMEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with 2-phenylamino-1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Formation of the Thiazole Ring

Thiazole synthesis typically proceeds via cyclization of thiourea or thiocarbamate precursors. For example, reacting 1-methylthiourea with α-chloroketones (e.g., 1-chloropropan-2-one) yields thiazol-2-amine derivatives . This step forms the 1,3-thiazole skeleton, a critical scaffold for subsequent functionalization .

Reaction Example :
1-methylthiourea + 1-chloropropan-2-one → N,N-dimethylthiazol-2-amine
Conditions: Base (e.g., NaOH), reflux in ethanol .

Attachment of the Phenylamino Group

The phenylamino substituent at position 2 of the thiazole ring likely arises from nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic aromatic substitution : Reaction of a chlorothiazole with aniline derivatives in the presence of a base .

  • Metal-mediated coupling : Use of palladium catalysts for cross-coupling reactions .

Incorporation of the 4-Fluorobenzyl Group

The N-[(4-fluorophenyl)methyl] moiety may be introduced via:

  • Alkylation : Reaction of a primary amine (e.g., thiazole-4-carboxamide) with 4-fluorobenzyl halide under basic conditions .

  • Suzuki coupling : Cross-coupling of a benzyl bromide with a boronic ester .

Reaction Conditions and Reagents

Key reaction parameters and reagents identified in analogous syntheses include:

Reaction Type Reagents/Conditions Source
Thiazole ring formation1-methylthiourea + α-chloroketone + NaOH, reflux in ethanol
AmidationCarboxylic acid + aniline + DCC/HATU, DMF
AlkylationThiazole-4-carboxamide + 4-fluorobenzyl bromide + NaHCO₃, DMF
Protecting group removaltert-Butoxycarbonyl (Boc) group cleavage with HCl in dioxane

Structural Validation and Analytical Data

Synthesized derivatives are typically characterized using:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton and carbon environments .

  • Mass spectrometry : HR-MS for molecular weight and isotopic composition .

  • Elemental analysis : Verification of sulfur and fluorine content .

Example Analytical Data :
For a thiazole derivative, ¹H NMR (CDCl₃) δ 1.34 (t, CH₃), 1.60 (s, Boc), 2.64 (s, CH₃), 3.55 (s, CH₃), 4.29 (q, CH₂) .

Challenges and Optimization Strategies

  • Regioselectivity : Control of substitution patterns on the thiazole ring requires careful catalyst selection .

  • Stability : Sulfonamide and carboxamide groups may require protection during multi-step syntheses .

  • Scalability : Microwave-assisted synthesis and solvent screening (e.g., DMF vs. ethanol) improve efficiency .

Comparative Analysis of Similar Compounds

Compound Key Features Synthesis Approach Relevance
N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamideMethylsulfonyl group at C-4Thiocarbamate cyclization + amidationEnhanced lipophilicity for drug design
4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideSulfonamide at C-4Sulfonation + couplingImproved aqueous solubility
N-[(4-fluorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide5-carboxamide vs. 4-carboxamideAmidation of thiazole-5-carboxylic acidPositional isomer comparison

Research Findings and Biological Implications

While direct biological data for the target compound is limited, analogous thiazole derivatives exhibit:

  • Cytotoxic activity : IC₅₀ values as low as 0.28 µg/mL against cancer cell lines (e.g., MCF-7) .

  • Enzyme inhibition : Focal adhesion kinase (FAK) inhibition linked to antiproliferative effects .

  • Structure-activity relationships : Fluorine substitution enhances metabolic stability and lipophilicity .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide. The following points summarize key findings:

  • Mechanism of Action : The compound is believed to inhibit cellular CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation. It reduces the expression of Mcl-1, an anti-apoptotic protein that helps cancer cells evade programmed cell death .
  • Cell Line Studies : In vitro studies have shown that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma) cells with promising results .

Case Study: Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
L650-0099A54923.30 ± 0.35Strong selectivity observed
L650-0099HCT-11610–30High cytotoxicity compared to standard drugs

Protein Kinase Inhibition

This compound has been included in screening libraries targeting protein kinases and serine proteases. This suggests its potential role in modulating signaling pathways involved in cancer and other diseases:

  • Protein Kinase Inhibitors Library : The compound is part of a library that includes 36,801 compounds aimed at inhibiting various protein kinases . This positions it as a candidate for further exploration in drug development targeting kinase-related pathways.

Other Therapeutic Applications

Beyond anticancer properties, thiazole derivatives have been explored for various pharmacological activities:

  • Antimicrobial Activity : Some studies indicate that thiazole compounds possess antimicrobial properties against various pathogens. The structural features of this compound may contribute to this activity through interactions with microbial enzymes or membranes .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Thiazole-4-Carboxamides

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
Target Compound : N-[(4-Fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide - 4-carboxamide with (4-fluorophenyl)methyl
- 2-phenylamino substituent
~377.4 (estimated) Potential kinase inhibition
2-[4-(Benzyloxy)-2-fluorophenyl]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide - 2-position: benzyloxy-fluorophenyl
- N-(4-fluorophenyl)methyl
~453.4 (estimated) Increased lipophilicity due to benzyloxy
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide - 2-position: phenylsulfonylamino
- N-(4-fluorophenyl)
377.41 Sulfonyl group enhances metabolic stability
N-(4-Fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide - 2-position: 4-methoxybenzyl
- N-(4-fluorophenyl)
~377.4 Methoxy group improves solubility
2-[4-(4-Fluorophenyl)-2-methyl-5-oxopyrazol-3-yl]-N-isopropyl-1,3-thiazole-4-carboxamide - 2-position: pyrazole-oxo-fluorophenyl
- N-isopropyl
414.42 Pyrazole core may enhance kinase binding
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., fluorine, sulfonyl) improve metabolic stability and binding affinity to targets like kinases .
    • Electron-Donating Groups (e.g., methoxy, benzyloxy) increase lipophilicity and membrane permeability .
  • Core Modifications :
    • Benzothiazole derivatives (e.g., benzo[d]thiazole-4-carboxamide in ) exhibit altered aromaticity and binding profiles compared to thiazole analogs .

Pharmacological and Regulatory Considerations

  • Biological Activity : Analogs with sulfonamide or pyrazole groups (e.g., ) are reported as kinase inhibitors or receptor antagonists .
  • Regulatory Status : Fluorophenyl-containing compounds are often scrutinized due to structural similarities to controlled substances (e.g., para-fluorofentanyl in ) .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide, also known as L650-0099, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C17_{17}H14_{14}FN3_{3}OS
  • Molecular Weight : 327.38 g/mol
  • LogP : 4.077 (indicates lipophilicity)
  • Water Solubility : LogSw = -4.25 (indicating low solubility)

The compound is primarily noted for its activity as an inhibitor of various protein kinases and serine proteases. Its structure allows for interactions with specific enzyme active sites, which is crucial for its biological function.

Anticancer Activity

Research indicates that L650-0099 exhibits promising anticancer properties. It has been included in screening libraries targeting cancer-related pathways. The compound has shown efficacy against several cancer cell lines, with mechanisms potentially involving the inhibition of cell proliferation and induction of apoptosis.

Inhibition of Protein Kinases

L650-0099 is part of a library that includes inhibitors for serine proteases and protein kinases. Studies have demonstrated that it can inhibit key kinases involved in cancer signaling pathways, which may contribute to its anticancer effects. For instance, it has been reported to exhibit inhibitory activity against specific kinases with IC50_{50} values in the nanomolar range.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. It showed significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17 in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the effects of L650-0099 on various cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50_{50} values ranging from 0.1 to 10 µM depending on the cell type.
    • Inflammatory assays showed that treatment with L650-0099 reduced IL-6 production by 50% in macrophage cultures.
  • In Vivo Studies :
    • Animal models have demonstrated that L650-0099 can significantly reduce tumor size in xenograft models when administered at doses of 10 mg/kg.
    • In models of induced inflammation, administration of L650-0099 led to a reduction in paw edema by approximately 60% compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsIC50_{50} Values
AnticancerInhibition of cell proliferation0.1 - 10 µM
Protein Kinase InhibitionSignificant inhibition of kinase activityNanomolar range
Anti-inflammatoryReduction in cytokine productionNot specified

Q & A

Q. What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide, and how can purity be validated?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 4-fluorobenzylamine with a thiazole precursor. A common approach is to:

Form the thiazole core via Hantzsch thiazole synthesis using thiourea derivatives and α-haloketones.

Introduce the phenylamino group via nucleophilic substitution or palladium-catalyzed coupling .

Validate purity using HPLC (≥98% purity threshold) and characterize via 1H^1H/13C^{13}C-NMR and HRMS .
Table 1 : Example yields and analytical data for analogous thiazole carboxamides:

PrecursorReaction Time (h)Yield (%)Purity (HPLC)
A126598.5
B187299.1

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

  • Methodological Answer : Low solubility is a common challenge for thiazole derivatives. Strategies include:

Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety to improve bioavailability .

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the antifungal activity of this compound, given its structural similarity to known SDH inhibitors?

  • Methodological Answer : Structural analogs (e.g., diphenylamine carboxamides) inhibit succinate dehydrogenase (SDH), a validated antifungal target. Recommended assays:

Q. In vitro :

  • SDH inhibition : Measure IC50_{50} using mitochondrial fractions from Rhizoctonia solani .
  • Mycelial growth inhibition : Use agar dilution assays with EC50_{50} determination against Fusarium spp. .

Q. In vivo :

  • Rice sheath blight model : Apply foliar sprays (100–200 g ai/ha) and assess disease severity over 21 days .
    Table 2 : Antifungal activity of related SDH inhibitors:
CompoundIC50_{50} (SDH, mg/L)EC50_{50} (R. solani, mg/L)
Target analog*1.5–2.02.0–3.5
Bixafen1.223.72

Q. How can structural modifications of the thiazole ring enhance target binding affinity while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

Q. Substituent effects :

  • Fluorine at the 4-position of the phenyl ring enhances metabolic stability and target binding .
  • Methylation of the thiazole nitrogen reduces off-target interactions with cytochrome P450 enzymes .

Q. Computational guidance :

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with SDH’s ubiquinone binding site .
  • Use MD simulations to assess binding stability and conformational flexibility .
    Key Finding : Derivatives with bulkier substituents (e.g., trifluoromethyl) show improved selectivity but may require solubility optimization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Steps to address:

Bioavailability studies : Measure plasma half-life and tissue distribution using LC-MS/MS in rodent models.

Metabolite profiling : Identify major metabolites via UPLC-QTOF to rule out rapid degradation .

Formulation adjustment : Switch from aqueous suspensions to oil-based carriers for prolonged release .

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